molecular formula C10H6FNO3 B2658428 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1464829-28-4

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B2658428
CAS No.: 1464829-28-4
M. Wt: 207.16
InChI Key: KFHVNXLMDXHFOH-UHFFFAOYSA-N
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Description

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-4-hydroxyquinoline with suitable carboxylating agents. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid, followed by heating under reflux for an extended period .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of essential biological processes in bacteria. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
  • 7-Chloro-3-hydroxyquinoline-4-carboxylic acid
  • 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Comparison: 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

IUPAC Name

7-fluoro-3-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVNXLMDXHFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464829-28-4
Record name 7-fluoro-3-hydroxyquinoline-4-carboxylic acid
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